molecular formula C10H10BrF2NO B13045413 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

Cat. No.: B13045413
M. Wt: 278.09 g/mol
InChI Key: IQVITMLWLHGMBS-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is an organic compound with the molecular formula C10H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and cyclobutoxy groups attached to an aniline core.

Preparation Methods

The synthesis of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline typically involves multiple steps. One common method includes the bromination of 3,4-difluoroaniline followed by the introduction of the cyclobutoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The cyclobutoxy group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxy-3,4-difluoroaniline

InChI

InChI=1S/C10H10BrF2NO/c11-8-9(13)6(12)4-7(10(8)14)15-5-2-1-3-5/h4-5H,1-3,14H2

InChI Key

IQVITMLWLHGMBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C(=C2N)Br)F)F

Origin of Product

United States

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